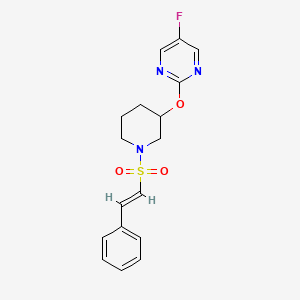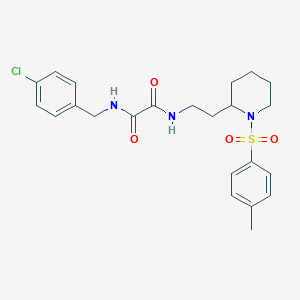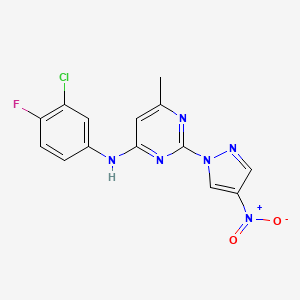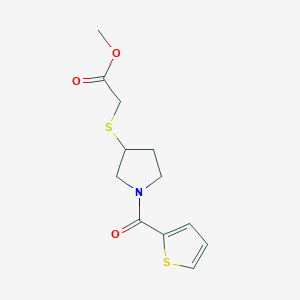
(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also has a styrylsulfonyl group and a fluoro group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a planar pyrimidine ring and a three-dimensional piperidine ring. The styrylsulfonyl group would likely add some bulk to the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the piperidine ring, and the styrylsulfonyl and fluoro groups. The pyrimidine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions . The piperidine ring can act as a base and nucleophile, participating in reactions such as alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluoro group might increase its polarity, affecting properties such as solubility and boiling point.
Scientific Research Applications
- Compound Activity : Several halogenated derivatives of this compound have been synthesized as targeted kinase inhibitors (TKIs). Notably, compound 5k demonstrated potent activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to the well-known TKI sunitinib .
- Example : 5-[1-(4-chlorophenyl)-2-phenylethyl]-2,4,6-trichloro pyrimidine derivatives exhibited activity against bacterial flora .
- Optimization : Lipophilic substitutions led to ATP-competitive, nano-molar inhibitors with selectivity for PKB over closely related kinase PKA .
Kinase Inhibition
Cell Cycle Arrest and Apoptosis Induction
Antibacterial Activity
Selective Inhibition of PKB (Protein Kinase B)
Drug Design and Optimization
These applications highlight the diverse potential of this pyrrolo[2,3-d]pyrimidine compound in medicinal chemistry and drug development. Researchers continue to explore its multifaceted properties for novel therapeutic interventions. 🌟
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can have a two-targeted action via cell walls destruction and interaction with iv-dna and dna gyrase .
Biochemical Pathways
Pyrrolo[2,3-d]pyrimidine derivatives, which this compound is a part of, have been found to have significant activity against egfr, her2, vegfr2, and cdk2 enzymes .
Pharmacokinetics
It’s known that variation of the linker group between the piperidine and the lipophilic substituent can lead to potent and orally bioavailable inhibitors of pkb .
Result of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .
Action Environment
It’s known that halogen substitutions, specifically chlorine and fluorine at the 2-position, can enhance the potency, selectivity, and pharmacological properties of tkis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-15-11-19-17(20-12-15)24-16-7-4-9-21(13-16)25(22,23)10-8-14-5-2-1-3-6-14/h1-3,5-6,8,10-12,16H,4,7,9,13H2/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGINNKOJJUMGKH-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369808.png)


![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)

![2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2369817.png)




![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2369823.png)
